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Compound of Interest

Compound Name: Omphalotin A

CAS No.: 186511-50-2

Cat. No.: B15560327

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Note: Leveraging Enzyme Promiscuity
for Novel Peptide Macrocycles
Omphalotin A is a ribosomally synthesized and post-translationally modified peptide (RiPP)

originally isolated from the mushroom Omphalotus olearius.[1] This cyclic dodecapeptide is

notable for its nine backbone N-methylations, a structural feature that contributes to enhanced

proteolytic stability, membrane permeability, and oral availability.[1][2][3] These characteristics

make peptide macrocycles like Omphalotin A highly desirable scaffolds in drug development.

[3]

The biosynthesis of Omphalotin A is remarkably concise, primarily relying on two key

enzymes encoded by the ophMA and ophP genes. OphMA is a large precursor protein that

contains an autocatalytic S-adenosyl-L-methionine (SAM)-dependent α-N-methyltransferase

domain and the C-terminal core peptide that becomes Omphalotin A. OphP is a peptide

macrocyclase that cleaves a follower peptide sequence and catalyzes the final head-to-tail

cyclization.
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Recent research has demonstrated that the biosynthetic machinery of Omphalotin A exhibits

significant substrate promiscuity. By co-expressing the ophP gene with mutated versions of the

ophMA gene in a heterologous host like Pichia pastoris, it is possible to produce a variety of

non-natural Omphalotin A analogs. This strategy allows for the site-specific substitution of

amino acids in the core peptide sequence, leading to the generation of novel macrocycles with

potentially altered pharmacological properties. This platform provides a powerful alternative to

the challenging chemical synthesis of such complex peptides and enables the creation of

peptide libraries for high-throughput screening.

Biosynthetic Pathway and Engineering Strategy
Native Biosynthetic Pathway of Omphalotin A
The biosynthesis is a multi-step process initiated from a single precursor protein, OphMA.

N-Methylation: The peptide α-N-methyltransferase (α-N-MT) domain within the OphMA

precursor protein iteratively methylates nine specific residues of the C-terminal core peptide,

using SAM as a methyl donor.

Proteolytic Cleavage: Following methylation, the OphMA protein is cleaved by a yet-to-be-

identified host protease, releasing the methylated core peptide along with its follower

sequence.

Macrocyclization: The OphP enzyme, a prolyl oligopeptidase, recognizes and binds the

methylated peptide intermediate. It then cleaves the C-terminal follower peptide and

catalyzes a nucleophilic attack from the peptide's free N-terminus, resulting in the final,

stable cyclic molecule.
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Caption: Proposed biosynthetic pathway of Omphalotin A.

General Workflow for Analog Generation
The generation of novel analogs hinges on mutating the core peptide sequence within the

ophMA gene and leveraging a heterologous expression system.
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Caption: Experimental workflow for engineering novel Omphalotin A analogs.
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Data Summary: Generated Omphalotin A Analogs
Studies have confirmed the successful production of at least fifteen non-natural, multiply N-

methylated peptide macrocycles by substituting various amino acids within the core peptide

sequence. An alanine scan, where each residue was individually replaced by alanine, revealed

that every position was amenable to substitution without altering the overall N-methylation

pattern. Further experiments demonstrated the successful incorporation of polar, aromatic, and

charged residues.

Original Residue Position Successful Substitution(s) Notes

1-12 Alanine (Ala)
An "Ala scan" confirmed that

every position accepts Ala.

Multiple Positions
Polar, Aromatic, Charged

Residues

The system tolerates a wide

range of residue types.

- Lentinulin A variant
Natural variant successfully

produced.

- Dendrothelin A variant
Natural variant successfully

produced.

Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of ophMA
This protocol outlines the generation of ophMA variants with altered core peptide sequences

using standard molecular biology techniques.

Materials:

Plasmid DNA containing the wild-type ophMA gene

Custom-designed mutagenic primers

High-fidelity DNA polymerase (e.g., Phusion, PfuUltra)

dNTPs
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DpnI restriction enzyme

Competent E. coli cells (e.g., DH5α)

LB agar plates with appropriate antibiotic selection

Method:

Primer Design: Design forward and reverse primers incorporating the desired nucleotide

change(s) in the region of the ophMA gene corresponding to the core peptide.

PCR Amplification: Set up a PCR reaction using the ophMA plasmid as a template, the

mutagenic primers, and a high-fidelity polymerase. Use a sufficient number of cycles

(typically 18-25) to amplify the entire plasmid.

Template Digestion: Following PCR, add DpnI enzyme directly to the amplification product.

Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA

template, leaving the newly synthesized, unmethylated mutant plasmid intact.

Transformation: Transform competent E. coli cells with the DpnI-treated plasmid DNA.

Selection and Verification: Plate the transformed cells on selective LB agar plates. Isolate

plasmid DNA from the resulting colonies and verify the desired mutation via Sanger

sequencing.

Protocol 2: Heterologous Co-expression in Pichia
pastoris
This protocol describes the co-expression of the mutant ophMA and wild-type ophP genes in P.

pastoris for the production of novel analogs.

Materials:

Verified plasmid containing mutant ophMA

Expression vector containing wild-type ophP

P. pastoris expression host (e.g., strain X-33)
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Appropriate growth and expression media (e.g., BMGY, BMMY)

Methanol (for induction)

Method:

Vector Construction: Clone the verified mutant ophMA gene and the wild-type ophP gene into

suitable P. pastoris expression vectors. This can be done as a co-expression vector or

separate vectors for co-transformation.

Host Transformation: Linearize the expression plasmid(s) and transform them into competent

P. pastoris cells via electroporation.

Colony Selection: Select for positive transformants on appropriate selective media.

Expression Culturing: a. Inoculate a starting culture in BMGY medium and grow at 30°C with

shaking until the culture reaches an OD₆₀₀ of 2-6. b. Pellet the cells by centrifugation and

resuspend in BMMY medium (containing methanol) to induce protein expression. c. Continue

to culture at 30°C for 48-72 hours, adding methanol to a final concentration of 0.5% every 24

hours to maintain induction.

Sample Collection: After the induction period, harvest the culture supernatant by

centrifugation for subsequent analysis.

Protocol 3: Extraction and Analysis by HPLC-MS/MS
This protocol details the detection and identification of omphalotin analogs from the culture

supernatant.

Materials:

Culture supernatant from Protocol 2

Formic acid

Acetonitrile (HPLC grade)

Water (HPLC grade)
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Dionex Ultimate 3000 UHPLC system (or equivalent)

Q Exactive mass spectrometer (or equivalent)

Phenomenex Kinetex® 1.7 µm XB-C18 100 Å (150 x 2.1 mm) column

Method:

Sample Preparation: Prepare samples by acidifying the culture supernatant with 0.1% formic

acid. If necessary, perform a solid-phase extraction (SPE) to concentrate the peptides and

remove interfering substances.

HPLC Separation: a. Inject 10 µL of the prepared sample onto the C18 column. b. Maintain

the column temperature at 50°C. c. Use a mobile phase gradient consisting of Solvent A

(water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). Run a

gradient appropriate for separating peptides of interest (e.g., a linear gradient from 5% to

95% Solvent B over 20-30 minutes).

Mass Spectrometry Analysis: a. Couple the HPLC eluent to the mass spectrometer equipped

with a heated electrospray ionization (HESI) source. b. Acquire data in a data-dependent

MS/MS mode. c. Set the normalized collision energy (NCE) to approximately 30% for cyclic

peptides and 16-25% for linear fragments to confirm sequence identity.

Data Analysis: Analyze the resulting data using appropriate software (e.g., Thermo Fisher

Xcalibur). Identify novel analogs by comparing their measured mass-to-charge (m/z) ratios

with theoretical values and by interpreting the MS/MS fragmentation patterns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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